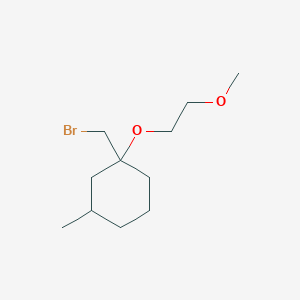
1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane is an organic compound that belongs to the class of cyclohexanes This compound features a bromomethyl group, a methoxyethoxy group, and a methyl group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane typically involves the following steps:
Starting Material: The synthesis begins with cyclohexane as the starting material.
Bromination: The cyclohexane undergoes bromination to introduce the bromomethyl group. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Methoxyethoxylation: The brominated cyclohexane is then reacted with 2-methoxyethanol in the presence of a base such as sodium hydride (NaH) to introduce the methoxyethoxy group.
Methylation: Finally, the compound is methylated using a methylating agent like methyl iodide (CH3I) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction can be used to remove the bromine atom or reduce other functional groups.
Common Reagents and Conditions
Substitution: Sodium azide (NaN3) for azide substitution, potassium tert-butoxide (KOtBu) for alkoxide substitution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst for reduction.
Major Products
Substitution: Products such as azides, ethers, or thioethers.
Oxidation: Products such as alcohols, ketones, or carboxylic acids.
Reduction: Products such as alkanes or reduced functional groups.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane depends on its specific application. In chemical reactions, it acts as a reactive intermediate due to the presence of the bromomethyl group. In biological systems, it may interact with enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Bromomethyl)-3-methylcyclohexane: Lacks the methoxyethoxy group, making it less versatile in certain reactions.
1-(Chloromethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane: Similar structure but with a chlorine atom instead of bromine, which may affect reactivity and selectivity.
1-(Bromomethyl)-1-(2-ethoxyethoxy)-3-methylcyclohexane: Similar structure but with an ethoxyethoxy group, which may influence solubility and reactivity.
Uniqueness
1-(Bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane is unique due to the combination of the bromomethyl and methoxyethoxy groups, which provide a balance of reactivity and solubility. This makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H21BrO2 |
|---|---|
Poids moléculaire |
265.19 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(2-methoxyethoxy)-3-methylcyclohexane |
InChI |
InChI=1S/C11H21BrO2/c1-10-4-3-5-11(8-10,9-12)14-7-6-13-2/h10H,3-9H2,1-2H3 |
Clé InChI |
NVCCRLNHLVLMNJ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1)(CBr)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[(Tert-butoxy)carbonyl]amino}non-8-ynoicacid](/img/structure/B13635882.png)

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methyl-2-phenylpropanoicacid](/img/structure/B13635890.png)
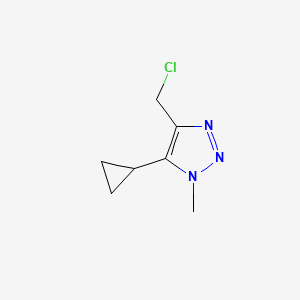
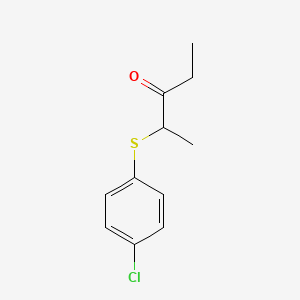
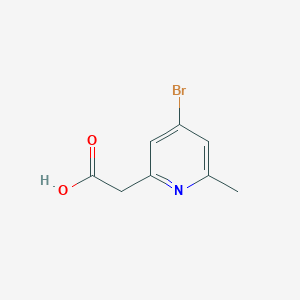


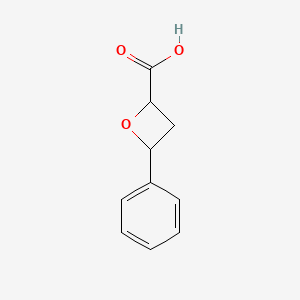
![4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride](/img/structure/B13635935.png)
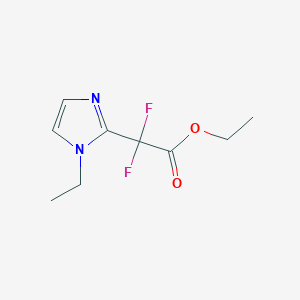
![2-[2-(2,2-Dimethyl-1,3-dioxolan-4-yl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13635944.png)
